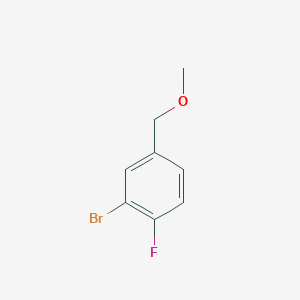

2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-fluoro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVRUQXKXJMOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377723 | |

| Record name | 2-bromo-1-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887268-22-6 | |

| Record name | 2-Bromo-1-fluoro-4-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document consolidates available data on its molecular structure, physicochemical properties, and reactivity. Due to the limited publicly available information, this guide also highlights areas where further experimental data is required for a complete profile of the compound.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrFO.[1] Its chemical structure features a benzene ring substituted with a bromine atom, a fluorine atom, and a methoxymethyl group. This combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 887268-22-6 | [2] |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| Boiling Point | 206.9 ± 25.0 °C (Predicted) | [1] |

| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [1] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Note: The boiling point and density are predicted values and require experimental verification. Data for melting point and solubility are not currently available in public literature.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons. The coupling patterns of the aromatic protons would be influenced by the positions of the bromine, fluorine, and methoxymethyl substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, with the chemical shifts influenced by the electronegativity of the attached halogen atoms and the oxygen of the methoxymethyl group.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, with its chemical shift and coupling to adjacent protons providing valuable structural information.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reactivity

Synthetic Approach

A definitive, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the synthesis of substituted bromofluorobenzene derivatives. A potential synthetic pathway could involve the bromination and fluorination of a suitable methoxymethyl-substituted benzene precursor. The precise sequence of these steps would be critical to achieve the desired regiochemistry.

The following diagram illustrates a generalized workflow for the potential synthesis of the target compound.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups.[2] The bromine atom is a good leaving group, making the compound a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[2] The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring, affecting its reactivity towards electrophilic and nucleophilic aromatic substitution.[3][4][5][6][7]

Applications in Drug Discovery and Development

While specific biological activities of this compound have not been reported, its structural motifs are of significant interest in medicinal chemistry. The incorporation of fluorine into drug candidates can profoundly impact their pharmacokinetic and pharmacodynamic properties.[3][4][5][6][7]

Potential Roles of the Structural Motifs:

-

Fluorine: Can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate pKa.[5][7]

-

Bromine: Serves as a versatile synthetic handle for the introduction of diverse molecular fragments through cross-coupling reactions, enabling the exploration of a broad chemical space.

-

Methoxymethyl Group: Can influence solubility and may participate in hydrogen bonding interactions with biological targets.

Given these properties, this compound is a valuable starting material for the synthesis of novel bioactive molecules. The logical workflow for its utilization in a drug discovery program is depicted below.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the biological activity of this compound or its direct interaction with any signaling pathways. Further research, including high-throughput screening and mechanistic studies, is required to elucidate any potential therapeutic effects.

Safety and Handling

Detailed safety data for this compound is not fully established. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While its basic chemical identity is established, a comprehensive understanding of its physical properties, spectroscopic characteristics, and biological activity is lacking. Future research should focus on:

-

Experimental determination of its physical properties.

-

Publication of detailed spectroscopic data.

-

Development and publication of a robust and scalable synthetic protocol.

-

Screening for biological activity to identify potential therapeutic applications.

This guide serves as a foundational resource for researchers and professionals working with this compound and highlights the need for further investigation to unlock its full potential in drug discovery and other chemical sciences.

References

- 1. 842167-67-3 CAS MSDS (1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 887268-22-6 | Benchchem [benchchem.com]

- 3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

CAS Number: 887268-22-6

This technical guide provides a comprehensive overview of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Safety Information

This compound is a substituted aromatic halide, valued for its utility in a variety of cross-coupling reactions. The presence of both bromine and fluorine atoms on the benzene ring allows for selective chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887268-22-6 | N/A |

| Molecular Formula | C₈H₈BrFO | N/A |

| Molecular Weight | 219.05 g/mol | N/A |

| Physical Form | Liquid | N/A |

| Storage Temperature | Room Temperature | N/A |

Table 2: Safety Information

| Hazard Statement | Precautionary Statement | Signal Word |

| H302, H315, H319, H335 | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | Warning |

Spectroscopic Data (Representative for Structurally Similar Compounds)

Table 3: Representative ¹H NMR Data for a Substituted Bromofluorobenzene Derivative

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 7.45 (d, J=8.5) | Doublet | 8.5 | Aromatic-H |

| 7.15 (dd, J=8.5, 2.0) | Doublet of Doublets | 8.5, 2.0 | Aromatic-H |

| 6.90 (t, J=8.5) | Triplet | 8.5 | Aromatic-H |

| 4.40 (s) | Singlet | N/A | -CH₂- |

| 3.35 (s) | Singlet | N/A | -OCH₃ |

Table 4: Representative ¹³C NMR Data for a Substituted Bromofluorobenzene Derivative

| Chemical Shift (ppm) | Assignment |

| 159.5 (d, J=245) | C-F |

| 138.0 | C-Br |

| 132.0 (d, J=8) | Aromatic C-H |

| 128.0 (d, J=4) | Aromatic C-H |

| 116.0 (d, J=22) | Aromatic C-H |

| 115.0 | Aromatic C-CH₂ |

| 72.0 | -CH₂- |

| 58.0 | -OCH₃ |

Table 5: Representative IR and Mass Spectrometry Data

| Spectroscopic Technique | Characteristic Peaks |

| IR (cm⁻¹) | 3050 (aromatic C-H), 2950 (aliphatic C-H), 1580, 1480 (aromatic C=C), 1250 (C-O), 1050 (C-F), 750 (C-Br) |

| Mass Spec (m/z) | Expected molecular ion peaks corresponding to [M]⁺ and [M+2]⁺ due to bromine isotopes. |

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization.

Synthesis

A plausible synthetic route to this compound would involve the bromination of 1-fluoro-4-(methoxymethyl)benzene. The directing effects of the fluoro and methoxymethyl groups would need to be considered to achieve the desired regioselectivity.

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines two viable synthetic routes, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway. The information is tailored for use by researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a substituted aromatic compound whose structural features, including the bromine and fluorine atoms, allow for selective functionalization through various cross-coupling reactions. The methoxymethyl group can also play a role in modulating the physicochemical properties of derivative compounds. This guide details two distinct synthetic pathways to obtain this valuable building block, starting from commercially available precursors.

Synthetic Route 1: From 4-Bromo-2-fluorobenzoic Acid

This route involves a three-step process commencing with the esterification of 4-bromo-2-fluorobenzoic acid, followed by reduction of the resulting ester to a benzyl alcohol, and culminating in an etherification to yield the target molecule.

Experimental Protocols

Step 1: Synthesis of Methyl 4-bromo-2-fluorobenzoate

A solution of 4-bromo-2-fluorobenzoic acid in methanol is treated with a suitable esterification agent, such as thionyl chloride or by using an acid catalyst like sulfuric acid, to yield the corresponding methyl ester.

-

Procedure: To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol) in methanol (150 mL) at 0 °C, thionyl chloride (16.3 g, 137 mmol, 2.0 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL), washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford methyl 4-bromo-2-fluorobenzoate.

Step 2: Synthesis of (4-Bromo-2-fluorophenyl)methanol

The methyl ester is reduced to the corresponding benzyl alcohol using a suitable reducing agent like sodium borohydride in the presence of methanol, or a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

-

Procedure using Sodium Borohydride: To a solution of methyl 4-bromo-2-fluorobenzoate (10.0 g, 42.9 mmol) in a mixture of THF (100 mL) and methanol (50 mL), sodium borohydride (3.25 g, 85.8 mmol, 2.0 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the slow addition of water (50 mL) and the mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (4-bromo-2-fluorophenyl)methanol.

Step 3: Synthesis of this compound

The final step involves the conversion of the benzyl alcohol to its corresponding methyl ether via a Williamson ether synthesis. The alcohol is deprotonated with a strong base to form an alkoxide, which then reacts with a methylating agent.

-

Procedure: To a solution of (4-bromo-2-fluorophenyl)methanol (5.0 g, 24.4 mmol) in anhydrous THF (50 mL) at 0 °C, sodium hydride (1.17 g of a 60% dispersion in mineral oil, 29.3 mmol, 1.2 eq.) is added portion-wise. The mixture is stirred at this temperature for 30 minutes, after which methyl iodide (4.17 g, 29.3 mmol, 1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is carefully quenched with water (20 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give this compound.

Data Presentation: Route 1

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 4-Bromo-2-fluorobenzoic acid | Methanol, Thionyl Chloride | Methyl 4-bromo-2-fluorobenzoate | ~95% |

| 2 | Methyl 4-bromo-2-fluorobenzoate | Sodium Borohydride, THF, Methanol | (4-Bromo-2-fluorophenyl)methanol | ~90% |

| 3 | (4-Bromo-2-fluorophenyl)methanol | Sodium Hydride, Methyl Iodide, THF | This compound | ~85% |

Synthetic Route 2: From 4-Bromo-2-fluorotoluene

An alternative pathway begins with the benzylic bromination of 4-bromo-2-fluorotoluene, followed by a nucleophilic substitution with methoxide to furnish the desired product.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide

4-Bromo-2-fluorotoluene undergoes free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Procedure: A mixture of 4-bromo-2-fluorotoluene (10.0 g, 52.9 mmol), N-bromosuccinimide (10.4 g, 58.2 mmol, 1.1 eq.), and AIBN (0.43 g, 2.6 mmol, 0.05 eq.) in carbon tetrachloride (100 mL) is heated to reflux for 4 hours. The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude 4-bromo-2-fluorobenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The benzylic bromide is treated with a source of methoxide ions, such as sodium methoxide, in a suitable solvent to afford the final product through an SN2 reaction.

-

Procedure: To a solution of sodium methoxide, prepared by dissolving sodium (1.46 g, 63.5 mmol, 1.2 eq.) in methanol (60 mL), is added a solution of crude 4-bromo-2-fluorobenzyl bromide (from the previous step, ~52.9 mmol) in THF (40 mL) at 0 °C. The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water (100 mL) and diethyl ether (150 mL). The organic layer is separated, washed with brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by column chromatography.

Data Presentation: Route 2

| Step | Starting Material | Reagents | Product | Yield (%) (over 2 steps) |

| 1 & 2 | 4-Bromo-2-fluorotoluene | NBS, AIBN, CCl₄; Sodium Methoxide, Methanol, THF | This compound | ~75-85% |

Visualization of Synthetic Workflow

The following diagram illustrates the logical progression of the primary synthetic route (Route 1).

Caption: Synthetic pathway for this compound.

In-depth Structural Analysis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the aromatic compound 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, identified by the CAS number 887268-22-6. This document collates available physicochemical data, outlines detailed experimental protocols for its characterization, and presents key structural information relevant to its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

This compound is a halogenated aromatic ether. At room temperature, it exists as a liquid.[1] The presence of bromine, fluorine, and a methoxymethyl group on the benzene ring imparts specific chemical reactivity and physical characteristics that are valuable in organic synthesis.

| Property | Value | Reference |

| CAS Number | 887268-22-6 | [1][2][3] |

| Molecular Formula | C₈H₈BrFO | [3] |

| Molecular Weight | 219.05 g/mol | [3] |

| Physical State | Liquid | [1] |

| IUPAC Name | This compound | [1] |

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is not widely available in public repositories. However, based on the analysis of structurally similar compounds and general principles of spectroscopy, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A patent document indicates that an ¹H NMR spectrum has been acquired for this compound, though the specific data is not provided. The expected ¹H and ¹³C NMR spectra would provide critical information for structural elucidation.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the presence of both fluorine and bromine substituents, with coupling constants indicating the relative positions of the protons.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would reveal signals for each of the eight carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹J C-F). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the halogens and the electron-donating nature of the methoxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the aliphatic chain, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. The C-Br and C-F stretching vibrations would also be present at lower frequencies.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak would be expected at m/z 218 and 220 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the methoxymethyl group, the bromine atom, and other characteristic cleavages of the aromatic ring.

Experimental Protocols

General Synthesis of Halogenated Aromatic Ethers

The synthesis of compounds like this compound can often be achieved through a multi-step process involving halogenation, and etherification of a suitable aromatic precursor. One potential synthetic route could involve the bromination and fluorination of a toluene derivative, followed by functionalization of the methyl group to a methoxymethyl ether.

Diagram: General Synthetic Workflow

References

Spectroscopic Analysis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene (CAS No. 887268-22-6). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic data of similar substituted benzene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Doublet of doublets | 1H | H-6 |

| ~ 7.1 - 7.3 | Doublet of doublets | 1H | H-5 |

| ~ 7.0 - 7.2 | Doublet | 1H | H-3 |

| ~ 4.5 | Singlet | 2H | -CH₂- |

| ~ 3.4 | Singlet | 3H | -OCH₃ |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 (d, ¹JCF ≈ 245 Hz) | C-1 |

| ~ 115 - 120 (d, ²JCF ≈ 25 Hz) | C-2 |

| ~ 130 - 135 (d, ³JCF ≈ 8 Hz) | C-3 |

| ~ 135 - 140 | C-4 |

| ~ 118 - 122 (d, ³JCF ≈ 8 Hz) | C-5 |

| ~ 128 - 132 (d, ²JCF ≈ 20 Hz) | C-6 |

| ~ 72 - 76 | -CH₂- |

| ~ 58 - 62 | -OCH₃ |

Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet due to carbon-fluorine coupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| 1600 - 1450 | Strong | Aromatic C=C Stretch |

| 1250 - 1200 | Strong | C-O-C Asymmetric Stretch |

| 1100 - 1000 | Strong | C-F Stretch |

| 1050 - 1000 | Medium | C-O-C Symmetric Stretch |

| ~ 700 - 550 | Strong | C-Br Stretch |

Predicted for a KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 218/220 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 187/189 | Medium | [M - OCH₃]⁺ |

| 173/175 | Medium | [M - CH₂OCH₃]⁺ |

| 108 | High | [M - Br - OCH₃]⁺ |

| 94 | Medium | [M - Br - CH₂OCH₃]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry. The m/z values reflect the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding field strength.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Parameters (FT-IR):

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a GC column for separation before introduction into the mass spectrometer.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 200-250 °C.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound using the spectroscopic methods described.

Caption: Workflow for the spectroscopic characterization of a synthesized organic compound.

An In-depth Technical Guide to the Reactivity of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, a versatile substituted aromatic building block. The presence of three distinct functional moieties—a bromine atom, a fluorine atom, and a methoxymethyl group—imparts a rich and selective reactivity profile to the molecule. This document details the primary transformations this compound can undergo, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and organometallic intermediate formation. Experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to serve as a valuable resource for chemists in the fields of medicinal chemistry, agrochemicals, and materials science.

Core Reactivity Principles

The reactivity of this compound is governed by the electronic and steric interplay of its substituents. The bromine atom is a good leaving group in metal-catalyzed cross-coupling reactions, while the highly electronegative fluorine atom influences the electron density of the aromatic ring and can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under certain conditions. The methoxymethyl group is generally stable but can influence the regioselectivity of reactions such as lithiation through its coordinating ability.

The primary sites of reactivity are the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. For palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive, allowing for selective functionalization.[1] Conversely, in SNAr reactions, the C-F bond is typically more susceptible to nucleophilic attack than the C-Br bond, a reactivity pattern amplified by the presence of activating electron-withdrawing groups.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with aryl halides being key substrates.[1] For this compound, these reactions are expected to proceed selectively at the more reactive C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. It is a versatile method for creating biaryl structures.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromo-4-fluorophenol | Phenylboronic acid | (L1)₂Pd(OAc)₂ (2) | - | K₂CO₃ | Aqueous | RT | Quantitative |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | >95 |

| 2-Chloro-6-fluorobenzaldehyde | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 70-95 |

Note: Data presented is for analogous compounds to illustrate typical reaction conditions and yields.[1][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.

-

Monitoring: Monitor the reaction progress using an appropriate technique such as TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][5]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[6][7] This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[8]

Quantitative Data for Buchwald-Hartwig Amination of an Analogous Aryl Bromide

| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromo-4-fluorophenol | Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100 | 85-95 |

Note: Data is for an analogous compound to provide representative conditions.[1]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas.

-

Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOtBu, 1.4 equiv), and an anhydrous solvent (e.g., toluene).

-

Reaction: Heat the mixture with stirring in a sealed tube at 80-110 °C until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.[1]

Diagram: Buchwald-Hartwig Amination Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[9] For this compound, SNAr is most likely to occur at the C-F bond, as fluoride is generally a better leaving group in this reaction mechanism due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[2] The methoxymethyl group is weakly electron-donating, meaning forcing conditions (high temperature, strong nucleophile) may be required.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv) in a suitable high-boiling polar aprotic solvent (e.g., DMSO or DMF).

-

Reagent Addition: Add a strong nucleophile, such as sodium methoxide (1.5 equiv).

-

Reaction: Heat the mixture to a high temperature (e.g., 120-160 °C).

-

Monitoring: Monitor the reaction for the consumption of the starting material.

-

Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Diagram: SNAr Mechanism

Caption: The addition-elimination mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Grignard Reagent Formation

Grignard reagents are powerful organomagnesium compounds used to form new carbon-carbon bonds.[10] They are typically prepared by reacting an organic halide with magnesium metal.[11] For this compound, the Grignard reagent will form at the more reactive C-Br bond.

Experimental Protocol: Grignard Reagent Formation and Reaction

-

Apparatus: Assemble an oven-dried, three-necked flask with a reflux condenser and a dropping funnel under an inert atmosphere.

-

Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask. A crystal of iodine can be added to activate the magnesium surface.

-

Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF to the magnesium. The reaction is initiated by gentle warming if necessary.

-

Addition: Once the reaction starts (indicated by bubbling and heat), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture until most of the magnesium is consumed. The resulting grey solution is the Grignard reagent.

-

Reaction with Electrophile: Cool the Grignard reagent in an ice bath and add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF dropwise.

-

Quenching: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the product with ether, wash the organic layer, dry, and concentrate. Purify the product via column chromatography.[12]

Diagram: Grignard Reaction Logical Flow

Caption: Logical flow diagram for the formation and reaction of a Grignard reagent.

Conclusion

This compound is a synthetically valuable intermediate with a well-defined and predictable reactivity profile. The chemoselective functionalization at either the carbon-bromine bond via palladium-catalyzed cross-coupling and Grignard formation, or at the carbon-fluorine bond through nucleophilic aromatic substitution, allows for the strategic construction of complex molecular architectures. The protocols and data presented in this guide, derived from established chemical principles and analogous systems, provide a solid foundation for the successful application of this versatile building block in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Bromo-1-fluoro-4-(methoxymethyl)benzene (CAS No. 887268-22-6). The information is intended for professionals in research, discovery, and drug development who may handle this compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the known safety information and provides general protocols for handling and potential reactions based on the reactivity of similar aryl halides.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 887268-22-6 | [1] |

| Molecular Formula | C₈H₈BrFO | ChemicalBook |

| Molecular Weight | 219.05 g/mol | ChemicalBook |

| IUPAC Name | This compound | |

| InChI Key | QBVRUQXKXJMOGC-UHFFFAOYSA-N | |

| Physical Form | Liquid | |

| Storage Temperature | Room Temperature |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes the known hazard and precautionary statements.

| Hazard Category | GHS Hazard Statements | GHS Precautionary Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

General Safety and Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

Caption: General workflow for the safe handling of this compound.

Experimental Protocols

Conceptual Use in Cross-Coupling Reactions

The diagram below illustrates the potential use of this compound as a substrate in Suzuki and Sonogashira cross-coupling reactions, which are fundamental transformations in medicinal chemistry and materials science.[2][3][4][5][6][7]

Caption: Potential Suzuki and Sonogashira cross-coupling reactions of the title compound.

General Protocol for a Suzuki Coupling Reaction

This is a general, non-validated protocol and should be adapted and optimized for the specific substrates and conditions used.

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the anhydrous solvent.

-

Degas the mixture by bubbling the inert gas through the solution for 15-30 minutes or by using freeze-pump-thaw cycles.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (often between 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for a Sonogashira Coupling Reaction

This is a general, non-validated protocol and should be adapted and optimized for the specific substrates and conditions used.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst (1-5 mol%), and the copper(I) salt (1-10 mol%).

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne (1.1-1.5 equivalents) dropwise.

-

Stir the reaction at room temperature or with gentle heating and monitor its progress.

-

Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Conclusion

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. While specific physical and toxicological data are limited, the available safety information indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Adherence to standard safety protocols for handling hazardous chemicals is mandatory. Its chemical structure makes it a promising intermediate for the synthesis of more complex molecules via cross-coupling reactions, highlighting its potential utility in drug discovery and materials science. All work with this compound should be preceded by a thorough risk assessment and performed by trained personnel.

References

- 1. This compound (CAS/ID No. 887268-22-6) | Reagentia [reagentia.eu]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to the Solubility of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene (CAS No. 887268-22-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for its experimental determination. It includes detailed methodologies for qualitative and quantitative solubility assessment, a template for data presentation, and a discussion of the physicochemical properties that influence solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in areas such as reaction chemistry, purification, and formulation development.

Introduction

This compound is an aromatic organic compound with the molecular formula C₈H₈BrFO and a molecular weight of 219.05 g/mol .[1] Its structure, featuring a brominated and fluorinated benzene ring with a methoxymethyl substituent, makes it a versatile building block in organic synthesis. The presence of both halogen atoms allows for selective cross-coupling reactions, and the methoxymethyl group can enhance solubility and serve as a linker or protecting group.[1] An understanding of its solubility in various organic solvents is critical for its effective use in drug development and other chemical processes.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the properties of both the solute and the solvent. Based on the structure of this compound, the following qualitative predictions can be made:

-

Polarity: The presence of fluorine, bromine, and oxygen atoms introduces polarity to the molecule. The methoxymethyl group, in particular, can participate in hydrogen bonding as an acceptor.

-

Lipophilicity: The aromatic ring and the bromine atom contribute to the compound's lipophilic character.

-

"Like Dissolves Like" Principle: It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in both polar protic and non-polar organic solvents.

A summary of key physicochemical properties for a related compound, 4-Bromo-1-fluoro-2-methoxybenzene, is provided below to offer some context.

| Property | Value |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol [2] |

| IUPAC Name | 4-bromo-1-fluoro-2-methoxybenzene[2] |

Note: This data is for a structurally similar compound and should be used for reference only.

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methodologies for determining the solubility of organic compounds.

This method provides a rapid preliminary screening of suitable solvents.

Materials:

-

This compound

-

Small test tubes or vials (e.g., 1.5 mL or 2 mL)

-

A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Toluene, Hexane)

-

Vortex mixer

-

Spatula

-

Pipettes

Experimental Protocol:

-

Preparation: Label a series of test tubes, one for each solvent to be tested.

-

Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.

-

Mixing: Cap the test tubes securely and vortex each sample vigorously for 30-60 seconds.

-

Observation: After mixing, allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

-

Classification: Classify the solubility based on visual inspection as follows:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

This method provides a more precise and quantitative measure of solubility.

Materials:

-

This compound

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Chosen organic solvents of high purity

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration from the analysis.

-

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison. The following table template is recommended:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask/HPLC | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask/HPLC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask/HPLC | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask/HPLC | ||

| e.g., Hexane | e.g., 25 | e.g., Shake-Flask/HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary protocols to determine this vital parameter. By following the detailed methodologies for qualitative and quantitative assessment, scientists and drug development professionals can generate reliable and accurate solubility data, enabling the effective use of this compound in their research and development endeavors. The provided templates and workflows are designed to ensure a systematic and reproducible approach to solubility studies.

References

commercial availability of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, including its commercial availability, synthesis, and application in the development of potential therapeutics.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a fluorine atom, and a methoxymethyl ether group, offers multiple points for chemical modification, making it a valuable building block in the synthesis of more complex molecules. The presence of both bromo and fluoro groups allows for selective cross-coupling reactions, a common strategy in the development of novel pharmaceuticals and agrochemicals.[1] The methoxymethyl side chain can enhance solubility and may act as a protecting group or a linker in multi-step synthetic routes.[1]

Commercial Availability

This compound is commercially available from various suppliers. The typical purity and quantities offered are summarized in the table below.

| Supplier | CAS Number | Purity | Available Quantities |

| MySkinRecipes | 887268-22-6 | 95% | 250 mg, 1 g |

Synthesis of this compound

A plausible two-step synthesis of this compound starts from the commercially available precursor, (3-Bromo-4-fluorophenyl)methanol. The synthesis involves the protection of the benzylic alcohol as a methoxymethyl (MOM) ether.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Methoxymethyl (MOM) Protection of (3-Bromo-4-fluorophenyl)methanol

This protocol is a general procedure for the protection of a benzylic alcohol as a methoxymethyl ether and is adapted for the synthesis of the target compound.

Materials:

-

(3-Bromo-4-fluorophenyl)methanol

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for extraction and drying

Procedure:

-

To a solution of (3-Bromo-4-fluorophenyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq.).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add chloromethyl methyl ether (MOM-Cl) (1.5-3.0 eq.) dropwise to the stirred solution using a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Application in the Synthesis of a Voltage-Gated Sodium Channel Modulator Precursor

A patent application (WO2013093497A1) describes the use of this compound in the synthesis of a precursor for voltage-gated sodium channel modulators. The key step is a Miyaura borylation reaction.

Experimental Workflow

Caption: Miyaura borylation of the target compound.

Experimental Protocol: Miyaura Borylation

Materials:

-

This compound (CAS 887268-22-6)

-

Bis(pinacolato)diboron

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

1,4-Dioxane, anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A mixture of this compound (400 mg, 1.83 mmol), bis(pinacolato)diboron (557 mg, 2.19 mmol), potassium acetate (538 mg, 5.48 mmol), and PdCl₂(dppf) (134 mg, 0.183 mmol) in 1,4-dioxane (10 mL) is heated at 80°C for 16 hours under an inert atmosphere.

-

After cooling to room temperature, the reaction mixture is filtered.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluting with a 0-10% ethyl acetate in heptane gradient) to afford 2-[2-fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil (260.7 mg, 32.2% yield).

Characterization Data for the Product:

-

¹H NMR (300 MHz, CDCl₃) δ: 1.38 (s, 12H), 3.39 (s, 3H), 4.45 (s, 2H), 7.11 (t, J=8.7 Hz, 1H), 7.38 (dd, J=5.1, 8.1 Hz, 1H), 7.50 (dd, J=2.4, 8.1 Hz, 1H).

Relevance to Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[2] Modulators of these channels can have significant therapeutic effects in a variety of neurological and cardiovascular disorders.[3] The synthesis of molecules that can interact with these channels is a key area of drug discovery.

Simplified Signaling Pathway

Caption: Modulation of sodium channel activity.

The development of specific modulators for different subtypes of voltage-gated sodium channels is an active area of research, with the potential to yield new treatments for conditions such as epilepsy, chronic pain, and cardiac arrhythmias.[3][4] The use of this compound as a synthetic intermediate highlights its utility in accessing novel chemical matter for the exploration of these important biological targets.

References

- 1. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Voltage-Gated Sodium Channels in Pain Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Retrosynthetic Analysis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the retrosynthetic analysis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of bromo, fluoro, and methoxymethyl groups on the benzene ring allows for a variety of selective cross-coupling reactions, making it a valuable building block in medicinal chemistry. This document provides a logical retrosynthetic breakdown of the target molecule, outlines detailed experimental protocols for its forward synthesis, and presents key quantitative data in a clear, tabular format.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The primary disconnection severs the methoxymethyl ether bond, a transformation readily achievable through a Williamson ether synthesis. This leads to the key intermediate, (4-bromo-2-fluorophenyl)methanol.

Further disconnection of the alcohol functionality via a reduction transform points to 4-bromo-2-fluorobenzaldehyde as the preceding intermediate. This aldehyde is a crucial precursor, and its synthesis can be approached from several starting materials. Two plausible routes are the formylation of a Grignard reagent derived from 1,4-dibromo-2-fluorobenzene or the oxidation of 1-bromo-2-fluoro-4-methylbenzene.

The following diagram illustrates this retrosynthetic pathway:

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Experimental Protocols

The forward synthesis of this compound is presented as a three-step process starting from 4-bromo-2-fluorobenzaldehyde.

Step 1: Synthesis of (4-bromo-2-fluorophenyl)methanol

The reduction of 4-bromo-2-fluorobenzaldehyde to the corresponding benzyl alcohol is a critical step. A mild reducing agent such as sodium borohydride is typically employed.

Protocol:

To a solution of 4-bromo-2-fluorobenzaldehyde in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred at this temperature for a specified duration and then allowed to warm to room temperature. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (4-bromo-2-fluorophenyl)methanol.

Step 2: Synthesis of this compound

The formation of the methoxymethyl ether is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol followed by nucleophilic substitution with a methylating agent.

Protocol:

(4-bromo-2-fluorophenyl)methanol is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). A strong base, for instance sodium hydride, is added portion-wise at 0 °C to form the alkoxide. Following the deprotonation, a methylating agent like methyl iodide or dimethyl sulfate is added, and the reaction is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated to give the target molecule, this compound.

Step 3: Synthesis of the Precursor 4-bromo-2-fluorobenzaldehyde

There are multiple routes to synthesize the key aldehyde precursor. One common method involves the formylation of a Grignard reagent.

Protocol (from 1,4-dibromo-2-fluorobenzene):

A solution of isopropylmagnesium chloride in THF is cooled to 0 °C. A solution of 1,4-dibromo-2-fluorobenzene in THF is then added dropwise, and the mixture is stirred for one hour to form the Grignard reagent. Subsequently, N,N-dimethylformamide (DMF) is added, and the reaction is stirred for several hours. The reaction is quenched with an acidic aqueous solution (e.g., acetic acid in water) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by crystallization from a suitable solvent like heptane to afford 4-bromo-2-fluorobenzaldehyde.[1]

An alternative synthesis involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene.[2]

The following diagram illustrates the forward synthesis workflow:

Caption: Forward synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: Synthesis of 4-bromo-2-fluorobenzaldehyde from 1,4-dibromo-2-fluorobenzene [1]

| Parameter | Value |

| Starting Material | 1,4-dibromo-2-fluorobenzene (36.50 g) |

| Reagents | 2M isopropylmagnesium chloride in THF (86 ml), DMF (12.63 g) |

| Solvent | THF (59.6 ml), Toluene (12.63 ml) |

| Reaction Temperature | 0 °C to 5 °C |

| Reaction Time | 1 hour (Grignard formation), 4 hours (formylation) |

| Work-up | Acetic acid (10.38g) in water (37ml) |

| Purification | Crystallization from heptane |

| Yield | 74% |

Table 2: Reduction of 4-bromo-2-(trifluoromethoxy)benzaldehyde (Analogous Reduction) [3]

| Parameter | Value |

| Starting Material | 4-bromo-2-(trifluoromethoxy)benzaldehyde (16 g, 59 mmol) |

| Reagent | Sodium borohydride (2.4 g, 63 mmol) |

| Solvent | Methanol (0.23 L) |

| Reaction Temperature | -10 °C |

| Reaction Time | 10 minutes |

| Work-up | Acetone (10 mL), 1N hydrochloric acid (10 mL) |

| Purification | Silica gel column chromatography (hexane/ethyl acetate) |

| Yield | 91% |

Table 3: Williamson Ether Synthesis (General Conditions) [4][5]

| Parameter | General Conditions |

| Starting Material | Alcohol |

| Base | Strong base (e.g., NaH, KH) |

| Alkylating Agent | Primary alkyl halide (e.g., CH3I) |

| Solvent | Aprotic solvent (e.g., THF, DMF) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Type | SN2 |

Note: The data in Table 2 is for an analogous reduction of a structurally similar benzaldehyde and serves as a representative example of the expected yield and conditions.

References

- 1. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. (4-Bromo-2-(trifluoromethoxy)phenyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Physical Properties of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 2-Bromo-1-fluoro-4-(methoxymethyl)benzene. Due to a lack of extensive published experimental data for this specific molecule, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties, alongside a discussion on computational prediction methodologies.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈BrFO | |

| Molecular Weight | 219.05 g/mol | [1] |

| CAS Number | 887268-22-6 | [1][2] |

| Physical Form | Liquid (at room temperature) | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

In the absence of specific literature data, the following standard laboratory procedures can be employed to determine the physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.

-

Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The thermometer bulb and the sample should be level with the upper arm of the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.

Methodology:

-

Pycnometer Preparation: A clean, dry pycnometer is accurately weighed (m₁).

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Weighing with Sample: The filled pycnometer is weighed again to determine the mass of the pycnometer and the liquid (m₂).

-

Calibration with Water: The process is repeated with a reference substance of known density, typically distilled water. The pycnometer is emptied, cleaned, dried, filled with distilled water, and weighed (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed by observing the dissolution of the solute in various solvents.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents should be selected, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, DMSO), and non-polar (e.g., hexane, toluene) solvents.

-

Sample Preparation: A small, accurately measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation at Room Temperature: The mixtures are agitated (e.g., by vortexing) for a set period. The degree of dissolution is observed and recorded (e.g., soluble, partially soluble, insoluble).

-

Observation at Elevated Temperature: For samples that are insoluble or partially soluble at room temperature, the test tubes are gently heated in a water bath. Any changes in solubility are noted.

-

Observation upon Cooling: The heated solutions are allowed to cool to room temperature and then placed in an ice bath to observe if precipitation occurs.

Computational Prediction of Physical Properties

In the absence of experimental data, computational chemistry models provide a valuable tool for estimating the physical properties of molecules. Quantitative Structure-Property Relationship (QSPR) models are frequently employed for this purpose. These models use the molecular structure of a compound to predict its physical and chemical properties. For substituted benzenes, these models can provide estimations for boiling point, density, and solubility based on the contributions of the different functional groups and their positions on the aromatic ring. While these predicted values are not a substitute for experimental data, they can offer useful approximations for research and development purposes.

Conclusion

This guide provides the foundational information available for this compound and outlines the standard methodologies for the experimental determination of its key physical properties. For researchers and professionals in drug development, the provided protocols offer a clear path to generating the necessary data for this compound. Furthermore, the potential of computational prediction methods should be considered for obtaining estimated values to guide experimental work. As research on this and similar compounds progresses, it is anticipated that more comprehensive experimental data will become available in the public domain.

References

The Versatile Building Block: A Technical Guide to 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-fluoro-4-(methoxymethyl)benzene is a substituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique arrangement of functional groups—a bromine atom, a fluorine atom, and a methoxymethyl group—offers a versatile platform for a variety of chemical transformations. The presence of both bromo and fluoro substituents allows for selective cross-coupling reactions, a cornerstone of modern organic synthesis. This guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 887268-22-6 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Liquid |

| Storage Temperature | Room Temperature |

Synthesis of this compound

A potential synthetic pathway is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis (Hypothetical)

Materials:

-

3-Bromo-4-fluorobenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-4-fluorobenzyl alcohol (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Potential Applications in Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules.

Suzuki-Miyaura Coupling